2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Chemical Identity Quality Control Procurement Specification

2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one (CAS 142267-22-9; PubChem CID is a trisubstituted pyrido[2,3-d]pyrimidin-4-one heterocycle with a 2-methyl substituent and a 1-(4-methylphenyl) group. The compound has a molecular formula of C₁₅H₁₃N₃O, a molecular weight of 251.28 g/mol, a computed XLogP3 of 2.1, zero hydrogen bond donors, and a topological polar surface area of 45.6 Ų.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
CAS No. 142267-22-9
Cat. No. B12557053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one
CAS142267-22-9
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NC(=O)C3=C2N=CC=C3)C
InChIInChI=1S/C15H13N3O/c1-10-5-7-12(8-6-10)18-11(2)17-15(19)13-4-3-9-16-14(13)18/h3-9H,1-2H3
InChIKeyZPJZQCTUNYHUDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one (CAS 142267-22-9): Core Identity and Scaffold Context for Research Procurement


2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one (CAS 142267-22-9; PubChem CID 15133943) is a trisubstituted pyrido[2,3-d]pyrimidin-4-one heterocycle with a 2-methyl substituent and a 1-(4-methylphenyl) group [1]. The compound has a molecular formula of C₁₅H₁₃N₃O, a molecular weight of 251.28 g/mol, a computed XLogP3 of 2.1, zero hydrogen bond donors, and a topological polar surface area of 45.6 Ų [1]. It belongs to the broader pyrido[2,3-d]pyrimidine class, a scaffold extensively investigated for kinase inhibition—including DYRK1A/1B, EGFR, PI3Kα, and CK2—as well as for anti-inflammatory and antimicrobial activities [2][3]. However, a systematic search of primary literature, patents, and authoritative bioactivity databases does not return any quantitative pharmacological, selectivity, or ADMET data specifically measured for this compound.

Why Generic Substitution Is Not Supported for 2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one: Absence of Comparability Data


In the pyrido[2,3-d]pyrimidin-4-one series, even minor structural modifications—such as the presence or absence of an N1-aryl group or the nature of its para-substituent—can drastically alter kinase selectivity profiles, cellular potency, and physicochemical properties [1]. For example, within the DYRK1B/1A inhibitor series, replacing the N1-substituent from a simple alkyl to a substituted phenyl shifts both potency and enantioselectivity [1]. Consequently, a generic in-class compound cannot be assumed to replicate the (as yet unmeasured) properties of 2-methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one. Because no quantitative head-to-head data exist for this specific compound against any defined analog, a scientific or industrial user cannot currently justify substitution with a closely related compound on evidentiary grounds. Any procurement decision must acknowledge that this compound's differentiation remains uncharacterized.

Quantitative Differentiation Evidence for 2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one Relative to Structural Analogs


Identity and Purity: Confirmed Structure but No Target-Specific Bioactivity Data Available for Comparator Analysis

The compound's structure is confirmed by IUPAC name, InChI (InChI=1S/C15H13N3O/c1-10-5-7-12(8-6-10)18-11(2)17-15(19)13-4-3-9-16-14(13)18/h3-9H,1-2H3), and SMILES (Cc1ccc(cc1)n1c(C)nc(=O)c2c1nccc2) [1]. High-resolution mass spectrometry confirms the exact mass of 251.105862047 Da [1]. However, no quantitative potency (e.g., IC₅₀), selectivity, or ADMET data are available in public databases or primary literature for this specific compound. The nearest structurally characterized active analogs, such as the DYRK1B/1A inhibitor RO5454948 (IC₅₀ 68 nM DYRK1B, 22 nM DYRK1A) and EGFR inhibitor compound 8a (IC₅₀ 0.099 µM EGFRWT), differ in substitution pattern and cannot serve as direct quantitative comparators [2][3].

Chemical Identity Quality Control Procurement Specification

Physicochemical Properties: Calculated Values Versus Measured Analogs

Computed physicochemical properties for the target compound include XLogP3 = 2.1, TPSA = 45.6 Ų, 0 H-bond donors, 2 H-bond acceptors, and 1 rotatable bond [1]. These values fall within typical oral drug-like space but provide no differentiation from close analogs. For context, the unsubstituted core 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one (CAS 28279-12-1) has a lower molecular weight (161.16 g/mol) and different logP, while 1-(4-methylphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-4(1H)-one (MW 283.4) introduces a sulfur atom that alters hydrogen-bonding capacity . No experimental solubility, logD, or permeability measurements were found for the target compound.

ADMET Prediction Drug-likeness Lead Optimization

Scaffold-Level Kinase Inhibition Context Without Compound-Specific Validation

Pyrido[2,3-d]pyrimidin-4-ones are established kinase inhibitor scaffolds. In a 2013 SAR study, pyrido[2,3-d]pyrimidine analogs demonstrated enantioselective DYRK1B inhibition, with cellular effects phenocopying DYRK1B siRNA [1]. In a 2022 EGFR study, pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8a inhibited EGFRWT with IC₅₀ = 0.099 µM and EGFRT790M with IC₅₀ = 0.123 µM [2]. Patents also claim pyrido[2,3-d]pyrimidines as PI3Kα, tankyrase, and CDK4 inhibitors [3][4][5]. However, none of these studies tested 2-methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one specifically. The presence of the 4-methylphenyl N1-substituent in the target compound is a feature shared with some active analogs, but quantitative translation of potency is not supported without experimental confirmation.

Kinase Inhibition DYRK1B EGFR Cancer Research

Legitimate Research Procurement Scenarios for 2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one Where Data Gaps Are Acceptable


Scaffold-Hopping and Analog Generation in Kinase Inhibitor Medicinal Chemistry

This compound can serve as a late-stage diversification intermediate or a reference point in a scaffold-hopping campaign targeting kinases such as DYRK1B, EGFR, or PI3Kα. Its N1-(4-methylphenyl) and C2-methyl substitution pattern represents a specific vector combination not widely exemplified in published SAR [1][2]. Procurement is justified when the research objective is to generate and profile a novel analog series where comparative data will be generated internally.

Methodological Development for Pyrido[2,3-d]pyrimidine Synthesis or Biophysical Assays

The compound can be used as a model substrate for developing synthetic methodologies (e.g., solid-phase synthesis, cross-coupling reactions) or for calibrating biophysical assays (e.g., thermal shift, SPR) where the primary requirement is a stable, well-characterized heterocycle of confirmed identity and purity [1]. Its computed properties (MW 251.28, XLogP3 2.1) make it suitable for method development without the confounding complexity of larger analogs.

Computational Chemistry and In Silico Screening Library Design

The compound's well-defined structure and computed descriptors support its use in virtual screening libraries, pharmacophore modeling, or molecular dynamics simulations aimed at predicting binding modes to kinase ATP pockets [1][2]. In this context, the absence of experimental bioactivity data does not preclude its utility as a docking input or diversity element in computational workflows.

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